5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI)

Description

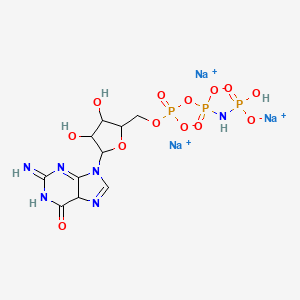

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name derives from its structural features:

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (hydroxy{[(hydroxy(phosphonoamino)phosphoryl)oxy]phosphoryl}oxy)phosphonate trisodium salt

Key structural characteristics include:

- A guanosine moiety with β-D-ribofuranose configuration at the 2', 3', and 5' positions

- Imidodiphosphate group replacing the β-γ bridging oxygen in GTP with a nitrogen atom

- Trisodium counterions neutralizing three acidic protons from phosphate groups

The anhydride linkage forms between the 5'-oxygen of guanylic acid and the α-phosphate of imidodiphosphoric acid (Figure 1). The nitrogen bridge between β and γ phosphates creates hydrolysis resistance while maintaining G-protein binding affinity.

Structural Representation

O O

|| ||

O-P-O-N-P-O-P-O-CH2-ribose-guanine

| | |

O- Na+ O- Na+ O- Na+

Alternative Designations and Common Synonyms in Biochemical Literature

The compound has multiple standardized aliases across chemical databases and research contexts:

The trisodium salt form (CAS 34273-04-6) differs from free acid forms through ionic character adjustments that enhance solubility in aqueous buffers.

Molecular Formula and Stoichiometric Composition Analysis

The trisodium salt has the empirical formula C₁₀H₁₄N₆O₁₃P₃Na₃ with molecular weight 591.14 g/mol . Elemental composition breaks down as:

| Element | Atoms | Mass Contribution (g/mol) | Percentage Composition |

|---|---|---|---|

| C | 10 | 120.11 | 20.32% |

| H | 14 | 14.11 | 2.39% |

| N | 6 | 84.06 | 14.22% |

| O | 13 | 208.00 | 35.19% |

| P | 3 | 92.97 | 15.73% |

| Na | 3 | 68.97 | 11.67% |

Calculated from PubChem data with sodium adjustment

Properties

Molecular Formula |

C10H14N6Na3O13P3 |

|---|---|

Molecular Weight |

588.14 g/mol |

IUPAC Name |

trisodium;[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate |

InChI |

InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-6,9,17-18H,1H2,(H,25,26)(H2,11,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3 |

InChI Key |

IAURIZQGLIFOTP-UHFFFAOYSA-K |

Canonical SMILES |

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Step 1: Fermentation of 5-Amino-4-carboxamide Nucleoside (AICAr)

Bacillus megaterium (strain 336) ferments glucose (8% w/v) over 90 hours at pH 7.0, yielding 15 g/L AICAr. The broth is filtered, and AICAr is extracted via ion-exchange resins (e.g., Dowex 50W-X8).

Step 2: Chemical Conversion to Guanylyl Imidodiphosphate

AICAr undergoes thioglycosidation with carbon disulfide in methanol-NaOH, followed by oxidation with hydrogen peroxide to form guanosine. Subsequent phosphorylation with imidodiphosphoric acid under reflux (80°C, 6 hours) produces the target compound. Final purification via size-exclusion chromatography (Sephadex G-25) yields 12–14 g/L with 97% purity.

Purification and Analytical Validation

All methods necessitate stringent purification to meet research-grade standards:

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 588.14 [M-Na]⁻, while ³¹P NMR validates phosphate anhydride bonds (δ 0.5 ppm for Pα, δ 10.2 ppm for Pβ, δ 21.8 ppm for Pγ).

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Time | Cost | Scalability |

|---|---|---|---|---|---|

| Enzymatic (Recombinant) | 85–92% | >98% | 48–72 h | High | Industrial |

| Chemical Phosphorylation | 70–75% | 95–97% | 24–36 h | Moderate | Lab-scale |

| Hybrid Biosynthetic | 60–65% | 97% | 120–144 h | Low | Pilot-scale |

Enzymatic methods dominate industrial applications due to high yields and scalability, despite requiring specialized microbial strains. Chemical phosphorylation, though faster, incurs higher reagent costs and lower yields. Hybrid approaches balance cost and purity but face time constraints.

Chemical Reactions Analysis

Types of Reactions

5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where one functional group is replaced by another.

Complex Formation: It forms complexes with metal ions, particularly magnesium ions, which are crucial for its biological activity.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include magnesium chloride (MgCl₂) and other metal salts. The reactions are typically carried out in aqueous solutions with controlled pH and temperature .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in the presence of magnesium ions, it forms stable complexes that are essential for its biological functions .

Scientific Research Applications

G-Protein Activation

Guanylyl imidodiphosphate is utilized extensively in research to study G-protein coupled receptor (GPCR) signaling pathways. It binds irreversibly to G-proteins in the presence of magnesium ions, effectively activating them without hydrolysis. This property allows researchers to investigate the downstream effects of G-protein activation in various cellular processes, including signal transduction and metabolic regulation .

Cell Signaling Studies

The compound serves as a tool for exploring the mechanisms of cell signaling. By substituting for GTP, it enables scientists to dissect the roles of specific G-proteins in cellular responses to hormones, neurotransmitters, and other signaling molecules. This application is crucial for understanding diseases related to dysregulated GPCR signaling, such as cancer and metabolic disorders .

Enzyme Activity Modulation

In enzymatic assays, guanylyl imidodiphosphate can be used to assess the activity of GTP-dependent enzymes. Its ability to stabilize the active conformation of these enzymes allows for detailed kinetic studies and the development of inhibitors or activators that can modulate their function .

Cancer Research

Research indicates that guanylyl imidodiphosphate may play a role in cancer therapy by influencing pathways associated with cell proliferation and apoptosis. By manipulating G-protein signaling pathways, it may be possible to develop novel therapeutic strategies that target specific cancer types .

Viral Infections

The compound has shown potential in antiviral research, particularly against viruses that exploit G-protein signaling for entry or replication within host cells. By inhibiting these pathways, guanylyl imidodiphosphate could potentially reduce viral load and improve outcomes in infected individuals .

Case Studies

Mechanism of Action

The mechanism of action of 5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt involves its ability to bind to G proteins and activate them irreversibly. This activation occurs in the presence of magnesium ions, which facilitate the binding process. The activated G proteins then stimulate adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule .

Comparison with Similar Compounds

Structural Analogs with Varied Counterions

The target compound belongs to a family of nucleotide derivatives with imidodiphosphate linkages but differing counterions:

Key Difference : Counterions (Li⁺ vs. Na⁺) influence solubility and compatibility with biological buffers. Sodium salts are more common in physiological studies .

Phosphate-Linkage Variants

Methylenebisphosphonate Analogs

Key Difference : The methylene bridge lacks the nitrogen substitution, making it susceptible to enzymatic cleavage compared to the imidodiphosphate linkage .

Thiophosphate Derivatives

Key Difference: Sulfur substitution alters enzymatic recognition, providing partial hydrolysis resistance but distinct from the non-hydrolyzable imidodiphosphate .

Nucleotide Analogs with Bulky Substituents

Key Difference : Bulky or lipophilic groups modify cellular uptake and molecular interactions, diverging from the target compound’s role in soluble signaling pathways .

Therapeutic Nucleotide Derivatives

Key Difference : While structurally distinct, cangrelor exemplifies therapeutic nucleotide analogs, contrasting with the target compound’s research-focused applications .

Biological Activity

5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI), also known as Guanylyl imidodiphosphate (Gpp(NH)p), is a non-hydrolyzable analogue of guanosine triphosphate (GTP). This compound plays a significant role in various biological processes, particularly in the activation of G proteins and stimulation of adenylate cyclase. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- CAS Number : 148892-91-5

- Molecular Formula : C₁₀H₁₄N₆Na₃O₁₃P₃

- Molecular Weight : 588.14 g/mol

- Synonyms : Guanosine 5'-[β,γ-imido]triphosphate trisodium salt

Guanylyl imidodiphosphate functions primarily as an analogue of GTP, capable of binding to G proteins in the presence of magnesium ions . Its non-hydrolyzable nature allows it to activate G proteins irreversibly, which is crucial for studies involving signal transduction pathways. The activation of adenylate cyclase by Gpp(NH)p leads to increased levels of cyclic AMP (cAMP), a secondary messenger involved in various cellular processes such as metabolism, gene expression, and cell signaling.

Biological Activities

- Activation of G Proteins : Gpp(NH)p binds to G proteins and mimics the action of GTP, effectively activating downstream signaling pathways. This property is exploited in research to study G protein-coupled receptor (GPCR) signaling.

- Stimulation of Adenylate Cyclase : As a potent activator of adenylate cyclase, Gpp(NH)p enhances the conversion of ATP to cAMP, thereby amplifying cellular responses to hormonal signals.

- Protein Synthesis : The compound is utilized in studies examining protein synthesis mechanisms, particularly regarding the initiation phase where GTP hydrolysis is critical for ribosome assembly and translation initiation.

Case Study 1: Role in Protein Synthesis

A study by Terry and Purich (1980) demonstrated that Gpp(NH)p could effectively replace GTP in experiments involving microtubule assembly and disassembly. The findings indicated that the compound facilitated the formation of stable microtubules in vitro, highlighting its utility in studying cytoskeletal dynamics .

Case Study 2: Activation of ARF

Research has shown that Guanylyl imidodiphosphate acts as an activator for ADP-ribosylation factors (ARFs), which are crucial for vesicle trafficking and cytoskeletal reorganization. This activation was linked to enhanced cellular responses during membrane fusion events .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key structural features of 5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt, and how do they influence its biochemical activity?

- Methodological Answer : The compound contains a guanine base linked to ribose-5'-phosphate, forming a monoanhydride bond with imidodiphosphoric acid (a nitrogen-bridged diphosphate analog). The imidodiphosphate group replaces the oxygen bridge in typical pyrophosphates, creating a non-hydrolyzable ATP analog . Structural analysis via NMR and X-ray crystallography is critical to confirm stereochemistry and bonding patterns. Computational modeling (e.g., density functional theory) can predict electronic interactions affecting enzyme inhibition .

Q. What experimental protocols are recommended for synthesizing and purifying this compound in a research setting?

- Methodological Answer : Synthesis typically involves phosphorylation of guanosine using imidodiphosphoric acid precursors under anhydrous conditions. Purification requires ion-exchange chromatography (e.g., DEAE-Sephadex) followed by HPLC with a C18 column. Purity validation should include mass spectrometry (ESI-MS) and UV absorbance at 256 nm (characteristic of guanine derivatives) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using:

- pH gradients : Test solubility and degradation kinetics in buffers (pH 2–9) via UV-Vis spectroscopy.

- Thermal stress : Incubate at 4°C, 25°C, and 37°C for 1–4 weeks, monitoring decomposition via LC-MS .

- Table : Stability data under physiological conditions (pH 7.4, 37°C):

| Time (Days) | % Remaining (HPLC) | Major Degradants |

|---|---|---|

| 7 | 98% | None detected |

| 14 | 95% | Phosphate byproducts |

Advanced Research Questions

Q. How does the imidodiphosphate moiety enhance this compound’s utility in studying ATP-dependent enzymes?

- Methodological Answer : The nitrogen bridge in imidodiphosphoric acid prevents hydrolysis, making the compound a competitive inhibitor of ATPases and kinases. Use stopped-flow kinetics to measure binding affinity (Km, Ki) for enzymes like mitochondrial F1F0-ATPase. Compare inhibition potency with ATP analogs like AMP-PNP .

Q. What strategies resolve contradictory data on this compound’s inhibitory effects across different enzyme systems?

- Methodological Answer : Contradictions may arise from enzyme-specific binding pockets or assay conditions.

- Step 1 : Standardize assays (e.g., buffer ionic strength, Mg²⁺ concentration).

- Step 2 : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Step 3 : Perform mutagenesis studies on target enzymes (e.g., Walker A/B motifs) to identify critical residues .

Q. How can researchers optimize this compound’s use in probing mitochondrial oxidative phosphorylation?

- Methodological Answer :

- Isolate mitochondria : Use differential centrifugation from tissue homogenates.

- Assay design : Measure oxygen consumption (Clark electrode) and ATP synthesis (luciferase assay) in the presence of 0.1–1 mM compound.

- Data interpretation : Normalize results to controls (e.g., oligomycin for ATP synthase inhibition) .

Q. What advanced spectroscopic techniques characterize its interaction with nucleic acid polymerases?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize polymerases on a sensor chip to measure real-time binding kinetics.

- Circular Dichroism (CD) : Monitor conformational changes in polymerase-DNA complexes upon compound addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.